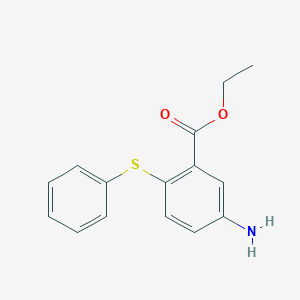

Ethyl 5-amino-2-(phenylsulfanyl)benzoate

Vue d'ensemble

Description

Ethyl 5-amino-2-(phenylsulfanyl)benzoate is a useful research compound. Its molecular formula is C15H15NO2S and its molecular weight is 273.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Ethyl 5-amino-2-(phenylsulfanyl)benzoate is a compound that has garnered attention due to its potential biological activities, particularly in the realms of antibacterial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a phenylsulfanyl moiety. Its molecular formula is , and it has a molecular weight of approximately 225.30 g/mol. The presence of the phenylsulfanyl group is significant for its biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various resistant bacterial strains.

Case Study: Antibacterial Efficacy

A study evaluated the compound's effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using standard broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

The results indicated that this compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .

Anticancer Activity

In addition to its antibacterial properties, this compound has shown potential anticancer effects in various cancer cell lines.

Research Findings: Cytotoxicity Assays

A cytotoxicity assay was conducted on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound was tested at different concentrations to assess its efficacy.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 20 | Cell cycle arrest in G1 phase |

The IC50 values indicate that this compound possesses significant cytotoxic effects, particularly on the MCF-7 breast cancer cell line. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets.

Proposed Mechanisms

- Inhibition of Bacterial Enzymes : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.

- Apoptosis Induction : In cancer cells, it may activate caspases leading to programmed cell death.

- Cell Cycle Modulation : The compound may interfere with cell cycle regulators, causing arrest and subsequent cell death.

Applications De Recherche Scientifique

Ethyl 5-amino-2-(phenylsulfanyl)benzoate is a chemical compound with potential applications in various scientific and industrial fields. This document aims to provide a detailed overview of its applications, drawing from available research and verified sources.

IUPAC Name: ethyl 5-amino-2-(phenylthio)benzoate .

Other Identifiers:

Synthesis of Novel Compounds

This compound can serve as an intermediate in the synthesis of more complex molecules with potential biological or material science applications . The amino and phenylsulfanyl groups on the benzoate core provide opportunities for further chemical modifications.

Pharmaceutical Research

Due to its structural similarity to known bioactive compounds, this compound may be explored in pharmaceutical research. It could be a building block in synthesizing drug candidates, potentially exhibiting various biological activities .

Agrochemicals

Amino-substituted pyrazoles and triazoles, which share structural similarities with this compound, have been investigated as pesticides . These compounds have shown promise in controlling animal pests, particularly arthropods, insects, spiders, and nematodes . The presence of the amino group and the phenylsulfanyl substituent could enhance the pesticidal activity or modify the spectrum of activity .

Material Science

Diphenylamine derivatives, which are structurally related, are used as stabilizers in various industries, including explosives, rubber, and elastomer production . this compound might find applications in material science as a stabilizer or antioxidant due to its structural features .

Solubilization Methods

5-amino compounds are relevant in solubilization methods . Derivatives of 5-amino-2,3-dihydro-1,4-phthalazinedione can be solubilized for use in various applications .

Applications in Crystal Structure Analysis

As a newly discovered diphenylamine derivative, ethyl 2-((4-(3,5-dimethylisoxazol-4-yl) could be used in the study of crystal structures . The detailed analysis of its crystal structure provides insights into its molecular interactions and properties .

Case Study 1: Insecticidal Activity

5-amino-substituted pyrazoles and triazoles have demonstrated significant insecticidal activity .

It was surprisingly found that certain novel amino-substituted pyrazoles and triazoles are superior to known compounds. Examples that can be mentioned are better biological or environmental properties, a wider range of application methods, better insecticidal or tick killing Mite effect and good compatibility with useful plants .

Case Study 2: Crystal Structure and Molecular Interactions

The crystal structure of ethyl 2-((4-(3,5-dimethylisoxazol-4-yl) has been examined, revealing detailed information about its intramolecular hydrogen bonding and dihedral angles .

Intramolecular hydrogen bonding is observed within the molecule, specifically involving N2–H2⋯O2, with a bond angle of 130.88(12)° and a bond length of 2.0211(16) Å. Furthermore, weak C–H⋯[pi] interactions are formed between the phenyl rings and the methyl and ethyl groups .

Case Study 3: Solubilization of 5-amino compounds

5-amino-2,3-dihydro-1,4-phthalazinedione derivatives can be solubilized . The method for solubilizing 5-amino-2,3-dihydro-1,4-phthalazinedione or salts thereof has been developed to produce a solubilisate .

Propriétés

IUPAC Name |

ethyl 5-amino-2-phenylsulfanylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2S/c1-2-18-15(17)13-10-11(16)8-9-14(13)19-12-6-4-3-5-7-12/h3-10H,2,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERDZAGDSCJEKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)N)SC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.